molecular formula C16H24N2O5S B5696560 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B5696560
M. Wt: 356.4 g/mol
InChI Key: MLMJADCROMLIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a complex organic compound with the molecular formula C22H28N2O5S . This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a butanone moiety. It is a member of the piperazine family, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine, followed by the addition of butanone. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-5-16(19)17-8-10-18(11-9-17)24(20,21)13-6-7-14(22-2)15(12-13)23-3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJADCROMLIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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